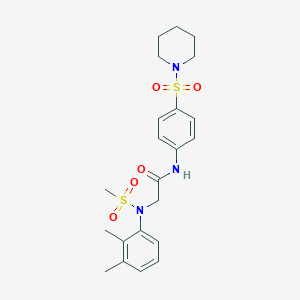![molecular formula C15H16BrN3O B301890 N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B301890.png)
N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrrole derivative that has been synthesized using different methods.
作用機序
The exact mechanism of action of N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins in the body, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of glucose and cholesterol in the blood, which makes it a potential candidate for the treatment of diabetes and cardiovascular diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, which makes it a potential candidate for the treatment of cancer.
実験室実験の利点と制限
N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide has several advantages for lab experiments. It is easy to synthesize, and its chemical properties make it stable and easy to handle. However, there are also some limitations to its use in lab experiments. It has low solubility in water, which makes it difficult to dissolve and work with. It also has low bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide. One of the potential directions is to study its mechanism of action more extensively, which may lead to the development of more effective treatments for various diseases. Another potential direction is to study its pharmacokinetics and pharmacodynamics, which may help in optimizing its dosage and administration. Additionally, there is a need for more studies to determine its toxicity and safety profile, which is important for its potential use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. It has potential applications in the treatment of various diseases, and its mechanism of action is still being studied. While it has several advantages for lab experiments, there are also some limitations to its use. There are several future directions for the study of this compound, which may lead to the development of more effective treatments for various diseases.
合成法
N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide can be synthesized using various methods. One of the commonly used methods is the reaction of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with acetic hydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization.
科学的研究の応用
N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide has been extensively studied for its potential applications in different fields. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. It has also been studied for its antibacterial and antifungal activities.
特性
分子式 |
C15H16BrN3O |
|---|---|
分子量 |
334.21 g/mol |
IUPAC名 |
N-[(E)-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C15H16BrN3O/c1-10-8-13(9-17-18-12(3)20)11(2)19(10)15-6-4-14(16)5-7-15/h4-9H,1-3H3,(H,18,20)/b17-9+ |
InChIキー |
LPIGONNKOPFDJB-RQZCQDPDSA-N |
異性体SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=N/NC(=O)C |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=NNC(=O)C |
正規SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=NNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B301810.png)
![(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B301811.png)
![5-[4-(1,3-Benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301813.png)
![methyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301814.png)
![(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B301816.png)

![2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B301822.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B301823.png)
![N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-4-[(phenylsulfanyl)methyl]benzamide](/img/structure/B301826.png)
![N-(2,3-dichlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B301827.png)
![N-(1,3-benzodioxol-5-yl)-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B301828.png)
![2-[2,3-dimethyl(methylsulfonyl)anilino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B301829.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B301830.png)
![2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(1-naphthyl)acetamide](/img/structure/B301831.png)